molecular formula C13H13N3O3 B14383404 5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one CAS No. 89543-11-3

5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one

Cat. No.: B14383404
CAS No.: 89543-11-3
M. Wt: 259.26 g/mol
InChI Key: ITBHRASDVQXXLC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one is a chemical compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a 4-nitrophenyl group and two methyl groups at the 5th position of the diazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable amine and a diketone to form the diazepine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted diazepines.

Scientific Research Applications

5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diazepine ring can interact with biological receptors or enzymes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-[(4-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl 2-thiophenecarboxylate
  • Other diazepines with different substituents

Uniqueness

5,5-Dimethyl-7-(4-nitrophenyl)-1,5-dihydro-4H-1,2-diazepin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-nitrophenyl group and the two methyl groups at the 5th position of the diazepine ring differentiates it from other diazepines and influences its reactivity and interactions.

Properties

CAS No.

89543-11-3

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

5,5-dimethyl-7-(4-nitrophenyl)-1H-diazepin-4-one

InChI

InChI=1S/C13H13N3O3/c1-13(2)7-11(15-14-8-12(13)17)9-3-5-10(6-4-9)16(18)19/h3-8,15H,1-2H3

InChI Key

ITBHRASDVQXXLC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(NN=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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